Enhanced Hydrolytic Stability Compared to β-Sulfopropionate Esters
Sodium alkyl sulfoacetates demonstrate significantly greater resistance to acid hydrolysis than the corresponding sodium alkyl β-sulfopropionates. This enhanced stability is attributed to the steric protection of the ester linkage by the adjacent sulfo group in the sulfoacetate structure, a feature absent in β-sulfopropionates where the sulfonic group is more remote [1].
| Evidence Dimension | Resistance to acid hydrolysis |
|---|---|
| Target Compound Data | Significantly more stable |
| Comparator Or Baseline | Sodium alkyl β-sulfopropionates (C11-C17) |
| Quantified Difference | Qualitative observation: Sulfoacetates are 'more stable toward hydrolysis' due to steric protection by the adjacent sulfo group. |
| Conditions | Acid hydrolysis conditions (surfactant series evaluation) |
Why This Matters
This property makes methyl sulfoacetate a more reliable intermediate or reagent in aqueous or acidic reaction environments compared to sulfopropionates, reducing unwanted decomposition during synthesis or storage.
- [1] Hikota, T., & Meguro, K. (1970). Preparation and properties of sodium alkyl β-sulfopropionates. Journal of the American Oil Chemists' Society, 47(5), 158–161. https://doi.org/10.1007/BF02638742 View Source
